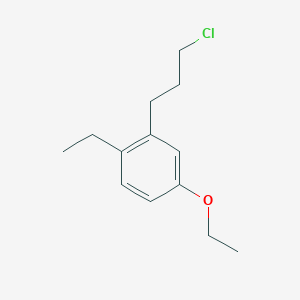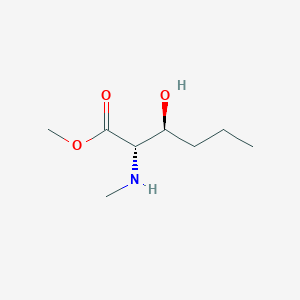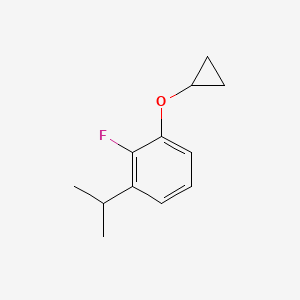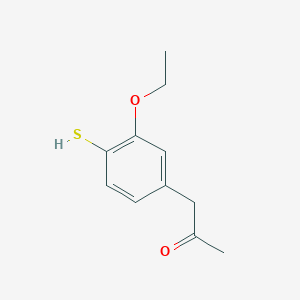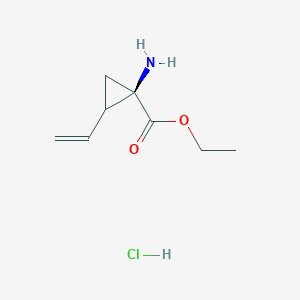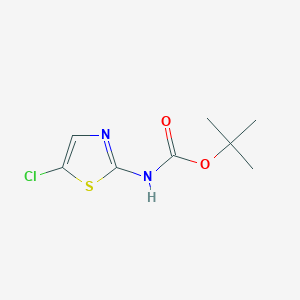![molecular formula C11H11ClIN3 B14058055 2-chloro-7-cyclopentyl-6-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14058055.png)
2-chloro-7-cyclopentyl-6-iodo-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-7-cyclopentyl-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of chlorine, iodine, and cyclopentyl groups attached to the pyrrolopyrimidine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-7-cyclopentyl-6-iodo-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine ring system.
Introduction of the Cyclopentyl Group: The cyclopentyl group is introduced through a substitution reaction, often using cyclopentylamine as the reagent.
Halogenation: Chlorine and iodine atoms are introduced through halogenation reactions. Chlorination can be achieved using reagents like thionyl chloride, while iodination can be performed using iodine or iodinating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow chemistry, microwave-assisted synthesis, and other advanced techniques to streamline the process and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-7-cyclopentyl-6-iodo-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and introduce new functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium cyanide, or amines can be used under appropriate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl or other complex structures.
Applications De Recherche Scientifique
2-chloro-7-cyclopentyl-6-iodo-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Biological Studies: The compound is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Chemical Biology: It is used as a probe in chemical biology to study molecular interactions and pathways.
Material Science: The compound can be used in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-chloro-7-cyclopentyl-6-iodo-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
- 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxaldehyde
- 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Uniqueness
2-chloro-7-cyclopentyl-6-iodo-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both chlorine and iodine atoms, which can impart distinct chemical reactivity and biological activity compared to its analogs. The combination of these halogens with the cyclopentyl group can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound in drug discovery and development.
Propriétés
Formule moléculaire |
C11H11ClIN3 |
|---|---|
Poids moléculaire |
347.58 g/mol |
Nom IUPAC |
2-chloro-7-cyclopentyl-6-iodopyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H11ClIN3/c12-11-14-6-7-5-9(13)16(10(7)15-11)8-3-1-2-4-8/h5-6,8H,1-4H2 |
Clé InChI |
FGOHOOPZXPLHTC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N2C(=CC3=CN=C(N=C32)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







